![molecular formula C12H19NO3 B11759482 tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 736181-19-4](/img/structure/B11759482.png)
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[321]oct-6-ene-8-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and an azabicyclo moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the azabicyclo structure, followed by the introduction of the tert-butyl and hydroxy groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the azabicyclo structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may lead to the formation of a more saturated bicyclic compound.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and azabicyclo groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1R,3S,5S)-3-amino-6,6-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share similar structural features but differ in the functional groups attached to the azabicyclo moiety. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate.
Eigenschaften
CAS-Nummer |
736181-19-4 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-10,14H,6-7H2,1-3H3/t8-,9+,10? |
InChI-Schlüssel |
VPPNEYDCDGNCQV-ULKQDVFKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1C=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
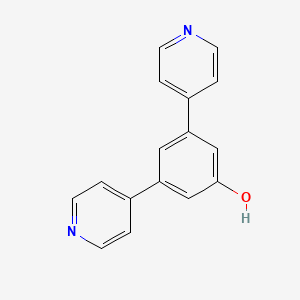

![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
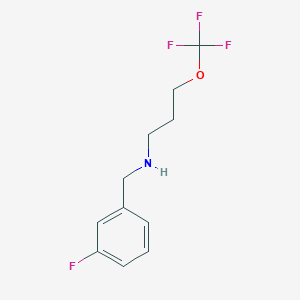
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
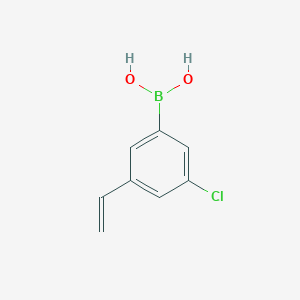

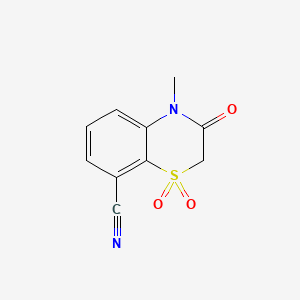
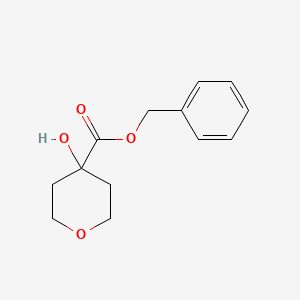


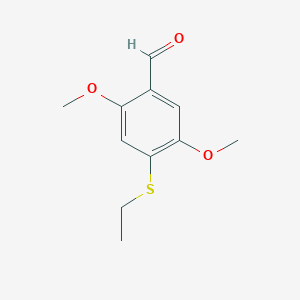
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
